Product packaging for 5,6-Diamino-1-methyluracil(Cat. No.:CAS No. 6972-82-3)

5,6-Diamino-1-methyluracil

Cat. No.: B049278
CAS No.: 6972-82-3
M. Wt: 156.14 g/mol
InChI Key: PSIJQVXIJHUQPJ-UHFFFAOYSA-N
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Description

5,6-Diamino-1-methyluracil is a versatile and critical pyrimidine derivative extensively utilized in synthetic organic and medicinal chemistry research. Its primary research value lies in its role as a key precursor for the synthesis of a wide array of complex heterocyclic systems. Most notably, it serves as a fundamental building block in the construction of pteridines, xanthines, and related fused purine analogs. This compound is indispensable in the laboratory synthesis of methylxanthines, including caffeine and theophylline, enabling studies into their mechanisms of action as adenosine receptor antagonists and phosphodiesterase inhibitors. Furthermore, its diamino functionality allows for cyclocondensation reactions with various 1,2-dicarbonyl compounds, facilitating the development of novel tricyclic structures and potential pharmaceutical agents. Researchers also employ this compound in material science for the synthesis of ligands and as a scaffold in dye chemistry. Its well-defined structure and reactivity make it an invaluable tool for probing biochemical pathways, designing enzyme inhibitors, and advancing the discovery of new therapeutic compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N4O2 B049278 5,6-Diamino-1-methyluracil CAS No. 6972-82-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-diamino-1-methylpyrimidine-2,4-dione
Source PubChem
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InChI

InChI=1S/C5H8N4O2/c1-9-3(7)2(6)4(10)8-5(9)11/h6-7H2,1H3,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIJQVXIJHUQPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)NC1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10220015
Record name 5,6-Diamino-1-methyl-2,4(1H,3H)-pyrimidinedione
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Molecular Weight

156.14 g/mol
Source PubChem
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CAS No.

6972-82-3
Record name 3-Methyl-4,5-diaminouracil
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Record name 5,6-Diamino-1-methyl-2,4(1H,3H)-pyrimidinedione
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Record name 5,6-Diamino-1-methyluracil
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Record name 3-METHYL-4,5-DIAMINOURACIL
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Synthetic Methodologies for 5,6 Diamino 1 Methyluracil and Its Derivatives

Established Synthetic Routes to 5,6-Diamino-1-methyluracilontosight.aichemicalbook.com

Established methods for the synthesis of 5,6-Diamino-1-methyluracil primarily involve the reduction of a nitroso precursor or multi-step approaches starting from simpler building blocks.

Reduction of 5-Nitroso-6-aminouracil Precursorschemimpex.comchemicalbook.com

A common and effective method for preparing 5,6-diaminouracils involves the reduction of the corresponding 5-nitroso-6-aminouracil derivative. This transformation is a key step in various synthetic pathways, including the Traube purine (B94841) synthesis. The nitroso group at the 5-position is readily susceptible to reduction, leading to the formation of the desired 5,6-diamino functionality.

Various reducing agents can be employed for this purpose, with sodium dithionite (B78146) (Na₂S₂O₄) being a frequently used reagent. For instance, the reduction of 6-amino-3-methyl-5-nitrosouracil to 6-amino-3-methyl-5,6-diaminouracil has been successfully achieved using sodium dithionite in aqueous ammonia (B1221849). Other reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are also capable of effecting this transformation. Catalytic hydrogenation is another viable method, where the nitroso group of 5-nitroso-6-amino-uracil is hydrogenated using a catalyst in a basic mineral medium to yield 5,6-diamino-uracil with high purity and yield. google.com

Multi-step Synthesis Approachesontosight.aibenchchem.comscirp.org

Multi-step syntheses provide alternative routes to this compound and its analogs, often starting from readily available precursors. One such approach involves the reaction of 5,6-dichlorouracil with ammonia and methylamine. ontosight.ai Another strategy begins with the nitration of a uracil (B121893) derivative, such as 1,3-dimethyluracil, using fuming nitric acid in concentrated sulfuric acid to introduce a nitro group at the 5-position. This is followed by catalytic amination, where the 5-nitro-uracil intermediate is treated with ammonia and a palladium-on-carbon catalyst under hydrogen pressure to reduce the nitro group, yielding the 6-aminouracil (B15529) precursor. Further steps would then be required to introduce the second amino group.

A different multi-step pathway involves the hydrazinolysis of 6-chloro-1-methyluracil, followed by condensation with an aromatic aldehyde to form a hydrazone. scirp.org While this specific sequence leads to pyrazolo[3,4-d]pyrimidines after oxidative cyclization, it demonstrates the utility of substituted uracils as versatile starting materials for complex heterocyclic systems. scirp.org

Advanced Synthetic Strategies for Functionalized Derivativesbenchchem.comscirp.orgresearchgate.netbenchchem.comvulcanchem.com

The functionalization of the this compound scaffold is crucial for developing derivatives with tailored properties. Advanced synthetic strategies often focus on the reactivity of the two amino groups.

Condensation Reactions with Aldehydes and Carboxylic Acidsconicet.gov.arresearchgate.net

The vicinal diamino groups of this compound and its analogs readily undergo condensation reactions with bifunctional electrophiles like aldehydes and carboxylic acids to form a variety of fused heterocyclic systems.

For instance, the condensation of 5,6-diamino-1,3-dimethyluracil (B14760) with substituted salicylaldehydes leads to the formation of 6-amino-5-salicylidene uracils. researchgate.net In these reactions, the imine is typically formed at the 5-amino group. biruni.edu.tr Subsequent reduction of the in-situ formed imines with reagents like sodium borohydride can yield uracil-appended benzylic amines. biruni.edu.tr

Similarly, condensation with carboxylic acids is a key method for creating 5-carboxamidouracil derivatives. researchgate.net The use of coupling reagents like COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) allows for the efficient and regioselective amide bond formation between 5,6-diaminouracil (B14702) derivatives and various carboxylic acids under mild conditions. researchgate.netfrontiersin.org This method has been shown to produce pure products in high yields within a short reaction time. researchgate.netfrontiersin.org

Following condensation, oxidative cyclization is a powerful strategy to construct fused ring systems. For example, hydrazones formed from the condensation of 6-hydrazinyl-1-methyluracil with aldehydes can undergo intramolecular cyclization when treated with thionyl chloride, leading to the formation of pyrazolo[3,4-d]pyrimidines. scirp.org Another example involves the reaction of 6-aminouracils with ninhydrin (B49086), which can lead to the formation of indenopyrrolopyrimidines through a cyclocondensation reaction.

When 5,6-diaminouracil derivatives react with carboxylic acids, the regioselectivity of the acylation is a critical aspect. Studies have shown that the reaction can be highly regioselective, favoring the formation of the 5-carboxamido derivative over the 6-carboxamido isomer. researchgate.net This selectivity has been unambiguously confirmed through techniques such as single X-ray crystallography and multidimensional NMR experiments. researchgate.netfrontiersin.org The use of modern coupling reagents like COMU has been instrumental in achieving this high degree of regioselectivity under mild conditions. researchgate.net This selective acylation at the 5-amino group is a crucial step in the synthesis of 8-substituted xanthines. researchgate.netfrontiersin.org

Heterocyclization Reactions for Fused Pyrimidine (B1678525) Systems

This compound serves as a versatile precursor for the construction of various fused heterocyclic systems, including pyrazolo[3,4-d]pyrimidines, xanthine (B1682287) derivatives, and pteridines. These reactions capitalize on the nucleophilic nature of the two amino groups at the 5 and 6 positions of the uracil ring.

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives from 5,6-diaminouracil precursors is a well-established method. One approach involves the hydrazinolysis of 6-chloro-1-methyluracil, followed by condensation with aromatic aldehydes to form hydrazones. These intermediates then undergo oxidative cyclization using thionyl chloride to yield pyrazolo[3,4-d]pyrimidines in good yields. scirp.orgscirp.org For instance, the reaction of 6-hydrazinyl-1-methyluracil with various aromatic aldehydes produces the corresponding hydrazones, which upon treatment with thionyl chloride, cyclize to form 7-methyl-3-aryl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-diones. scirp.org

Another strategy involves the reaction of 5-amino-1-phenyl-1H-pyrazole derivatives with N-substituted isatins, leading to the formation of substituted pyrazolo[3,4-d]pyrimidines. researchgate.net This method provides a pathway to complex spiro- and fused-ring systems. researchgate.net The reaction conditions and substituents on the starting materials significantly influence the structure of the final products. researchgate.netnih.gov

Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Starting Material 1 Starting Material 2 Reagent Product Yield (%) Ref
6-hydrazinyl-1-methyluracil Benzaldehyde Thionyl chloride 7-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione 69 scirp.org
6-hydrazinyl-1-methyluracil 4-Methoxybenzaldehyde Thionyl chloride 3-(4-Methoxyphenyl)-7-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione 75 scirp.org
6-hydrazinyl-1-methyluracil 3-Chlorobenzaldehyde Thionyl chloride 3-(3-Chlorophenyl)-7-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione 67 scirp.org
6-hydrazinyl-1-methyluracil 4-Chlorobenzaldehyde Thionyl chloride 3-(4-Chlorophenyl)-7-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione 72 scirp.org

Xanthine and its derivatives are a critical class of compounds, and 5,6-diaminouracils are central to their synthesis. frontiersin.orgnih.gov A common route involves the condensation of 5,6-diaminouracil derivatives with either aldehydes or carboxylic acids. frontiersin.orgnih.govresearchgate.net

One established method is the coupling of 5,6-diaminouracil derivatives with carboxylic acids using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC-HCl). frontiersin.orgnih.gov More recently, the non-hazardous coupling reagent COMU has been utilized for the condensation of 5,6-diaminouracil derivatives with various carboxylic acids, leading to the formation of 6-amino-5-carboxamidouracils, which are direct precursors to 8-substituted xanthines. frontiersin.orgnih.gov This method is notable for its fast reaction times and high yields. frontiersin.orgnih.gov

Another approach involves the reaction of 5,6-diaminouracils with triethyl orthoformate. asianpubs.org For example, 5,6-diamino-1,3-dibutyluracil reacts with triethyl orthoformate under reflux conditions to produce 1,3-dibutylxanthine (B137301) in good yield. asianpubs.org Microwave irradiation has been shown to significantly accelerate this reaction. asianpubs.org The nitrosation of 6-aminouracils followed by reaction with arylidene anilines also provides a pathway to new xanthine derivatives. scirp.orgscirp.org

Table 2: Synthesis of Xanthine Precursors and Derivatives

5,6-Diaminouracil Derivative Reagent Product Type Yield (%) Ref
5,6-diamino-1,3-dimethyluracil Various carboxylic acids w/ COMU 6-amino-5-carboxamidouracils >80 frontiersin.orgnih.gov
5,6-diamino-1,3-dibutyluracil Triethyl orthoformate 1,3-dibutylxanthine 80 asianpubs.org
5,6-diamino-3-alkyluracil Triethyl orthoformate (Microwave) 1-Alkylxanthine 85-90 asianpubs.org
6-amino-1-[(2-chlorophenyl)methyl]-5-nitrosouracil N-arylidene anilines 8-Aryl-7-hydroxyxanthine 86 scirp.org

The synthesis of pteridine (B1203161) derivatives, another important class of fused heterocycles, can be achieved from 5,6-diaminouracil precursors. A key method is the [4+2]-cycloaddition of 1-methyl-5,6-diaminouracil with ethyl 4-aryl(heteryl)-2,4-dioxobutanoates. researchgate.net This reaction proceeds regioselectively under reflux in acetic acid to afford 1-methyl-6-((2-(aryl-(heteryl-))-2-oxoethyl)pteridine-2,4,7(1H,3H,8H)-triones. researchgate.net

Another synthetic route involves the reaction of this compound with 2-oxopentanedioic acid, which leads to the formation of 3-(1-methyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridin-6-yl)propanoic acid. osi.lv This intermediate can then undergo intramolecular cyclization to yield a tricyclic lactone, which serves as a precursor for a series of amide derivatives that are structural analogs of antifolates. osi.lv Additionally, the reaction of 5,6-diaminouracil with ninhydrin can produce indenopteridine systems. scirp.orgscirp.org

Table 3: Synthesis of Pteridine Derivatives

Starting Material 1 Starting Material 2 Product Ref
1-methyl-5,6-diaminouracil Ethyl 4-aryl(heteryl)-2,4-dioxobutanoates 1-methyl-6-((2-(aryl-(heteryl-))-2-oxoethyl)pteridine-2,4,7(1H,3H,8H)-triones researchgate.net
This compound 2-oxopentanedioic acid 3-(1-methyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridin-6-yl)propanoic acid osi.lv
5,6-diamino-1,3-dimethyluracil hydrochloride Ninhydrin Indenopteridine derivative scirp.orgscirp.org

One-Pot Synthetic Procedures

One-pot syntheses offer significant advantages in terms of efficiency and sustainability. A novel one-pot procedure has been developed for the synthesis of fused uracil derivatives. scirp.orgscirp.org For instance, the reaction of 5,6-diamino-1,3-dimethyluracil hydrochloride with ninhydrin in the presence of a base like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) affords an indenopteridine derivative in a single step. scirp.org This reaction is believed to proceed through an initial condensation between the more reactive amino group at the 5-position with the electrophilic center of ninhydrin, followed by cyclization. scirp.org

Catalytic Approaches in this compound Synthesis

Catalytic methods are employed to improve the synthesis of this compound itself. The catalytic reduction of 6-amino-5-nitroso-1-methyluracil is a key step. ambeed.com Optimization of this reaction using an ammonium metatungstate modified palladium metal catalyst has been explored to increase the conversion rate and separation yield of this compound. ambeed.com Catalytic hydrogenation of the nitroso group of 5-nitroso-6-amino-uracil in a basic mineral medium is another process that yields 5,6-diamino-uracil with high purity and yield. google.com

Mechanistic Investigations of Reaction Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols. Mechanistic studies have been conducted on the stabilization of poly(vinyl chloride) (PVC) using 5,6-diamino-1,3-dimethyluracil (DDU), which acts as a thermal stabilizer. researchgate.net It is proposed that DDU can replace unstable chlorine atoms on the PVC chain, thereby preventing degradation. researchgate.net In the synthesis of pteridine derivatives, the reaction of 1-methyl-5,6-diaminouracil with ethyl 4-aryl(heteryl)-2,4-dioxobutanoates is described as a [4+2]-cycloaddition, indicating a concerted mechanism. researchgate.net The formation of indenopteridines from 5,6-diamino-1,3-dimethyluracil and ninhydrin is suggested to proceed via a stepwise condensation and cyclization mechanism. scirp.org

Theoretical and Computational Chemistry of 5,6 Diamino 1 Methyluracil

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are powerful tools for investigating the properties of 5,6-diamino-1-methyluracil at the atomic and molecular levels. These methods allow for the prediction of molecular geometry, electronic structure, and other key chemical parameters.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been extensively used to study uracil (B121893) and its derivatives, including this compound. nih.gov DFT methods, such as B3LYP with basis sets like 6-31G* and 6-311+G**, have been employed to optimize the molecular structure and calculate the force fields of related compounds like 5,6-diamino uracil. nih.gov These calculations are crucial for interpreting experimental data and understanding the molecule's vibrational modes. nih.gov The choice of the DFT functional and basis set is critical for obtaining accurate results that correlate well with experimental findings. nih.govresearchgate.net

Semi-empirical Methods (e.g., AM1, PM3)

Semi-empirical methods, which are less computationally intensive than ab initio methods, have also been applied to study diaminouracil derivatives. researchgate.net Methods like Austin Model 1 (AM1) and Parametric Model 3 (PM3) are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation and have been used to perform calculations on these types of molecules. researchgate.netuni-muenchen.de These methods are particularly useful for larger structures and for providing initial insights into molecular properties, although they are generally less accurate than DFT. uni-muenchen.detandfonline.com

Analysis of Molecular Geometry and Electronic Structure

Computational studies provide detailed information about the molecular geometry of this compound, including bond lengths and angles. The structure consists of a pyrimidine (B1678525) ring with amino groups at the 5 and 6 positions and a methyl group at the 1 position. ontosight.ai Analysis of the electronic structure reveals the distribution of electrons within the molecule. For instance, the nitrogen atoms of the amino groups and the oxygen atoms of the carbonyl groups are typically regions of higher electron density. nih.gov The planarity of the pyrimidine ring and the orientation of the substituent groups are key aspects of its geometry. researchgate.net

HOMO-LUMO Energy Gap Analysis and Charge Transfer Characterization

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's stability and its ability to participate in electronic transitions. irjweb.com A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and may exhibit intramolecular charge transfer (ICT) characteristics. researchgate.netirjweb.com This analysis is often performed using DFT calculations and helps in understanding the potential for charge transfer within the molecule, which is significant for its chemical behavior. irjweb.comnih.gov

Vibrational Spectroscopy Analysis and Interpretation

Vibrational spectroscopy, including FT-IR and FT-Raman techniques, provides a molecular fingerprint of this compound, revealing the characteristic vibrational modes of its functional groups.

Normal Coordinate Analysis and Potential Energy Distribution (PED)

The vibrational characteristics of 5,6-diaminouracil (B14702), a closely related compound to this compound, have been elucidated through detailed spectral and normal coordinate analysis. These studies utilize techniques like Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, interpreted with the aid of normal coordinate analysis based on density functional theory (DFT) calculations. nih.gov Such analyses allow for the assignment of fundamental vibrational modes and provide insights into the molecule's force field and geometry. nih.gov

For instance, in a study on 5,6-diamino uracil, calculations were performed using DFT methods (B3LYP/6-31G* and B3LYP/6-311+G**) to optimize the structure and calculate the force field. nih.gov The resulting theoretical vibrational frequencies are scaled to better match experimental observations from FT-IR and FT-Raman spectra. nih.gov The Potential Energy Distribution (PED) is then calculated to describe the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. This decomposition is crucial for an unambiguous assignment of the spectral bands. researchgate.net

In the vibrational spectrum of 5,6-diamino uracil, the C=O stretching modes are of particular interest. One study identified a C=O stretching mode at 1685 cm⁻¹. 14.139.47 The identification of C-N stretching frequencies is often complex due to the potential for mixing with other vibrational modes in the same region. researchgate.net For 5,6-diamino uracil, various bands in the FT-IR and Raman spectra have been assigned to these C-N stretching vibrations. researchgate.net

The amino groups (NH₂) also produce characteristic bands. For the related 5-aminouracil, NH₂ stretching modes are observed at 3290 cm⁻¹ (symmetric) and 3380 cm⁻¹ (anti-symmetric) in the infrared spectrum. nih.gov The assignments for key vibrational modes of 5,6-diamino uracil, a proxy for this compound, are detailed in the table below.

Table 1: Selected Vibrational Frequencies and Potential Energy Distribution (PED) for 5,6-Diamino Uracil

Observed Frequency (cm⁻¹) (FT-IR)Observed Frequency (cm⁻¹) (FT-Raman)Calculated Frequency (cm⁻¹)AssignmentPED (%)
146814401624 (B3LYP)NH₂ scissoring64
13641392-C-N stretching-
13711533-C-N stretching-
14321639-C-N stretching-
1532--C-N stretching-

Data derived from studies on 5,6-diamino uracil. researchgate.net

NMR Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a fundamental tool for the structural characterization of uracil derivatives like this compound. It provides precise information about the chemical environment of hydrogen and carbon atoms, confirming the molecular structure of newly synthesized compounds.

In the synthesis of various derivatives, 5,6-diamino-1,3-dimethyluracil (B14760) (a dimethylated analog of the title compound) is often used as a starting material. For example, in the creation of uracil-appended benzylic amines, the structures of the final products were confirmed using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. biruni.edu.tr In the ¹H NMR spectra of these derivatives, the NH₂ protons of the uracil ring typically appear as a broad singlet between 6.59 and 6.83 ppm, while the N-CH₃ protons are observed as sharp singlets. biruni.edu.tr

Similarly, research on novel pteridinetrione derivatives synthesized from 1-methyl-5,6-diaminouracil utilized a suite of NMR techniques, including ¹H, ¹³C, COSY, HSQC, and HMBC, to definitively prove the resulting chemical structures. researchgate.net These advanced 2D NMR methods are crucial for establishing connectivity between different parts of the molecule, which is especially important when complex cyclization reactions are performed. researchgate.net

The chemical shifts are indicative of the electronic environment of each nucleus. For instance, the methyl group protons on the nitrogen (N1-CH₃) would have a characteristic shift, distinguishable from protons on the amino groups (C5-NH₂ and C6-NH₂) and any protons on the heterocyclic ring itself, although the C-H at position 6 in uracil is substituted in this case.

Table 2: Typical ¹H NMR Chemical Shift Ranges for Derivatives of Diaminouracils

Functional GroupChemical Shift (δ, ppm) RangeMultiplicity
Uracil N-CH₃3.14 - 3.32Singlet
Uracil C-NH₂6.59 - 6.83Broad Singlet
Benzylic CH₂3.68 - 3.81Singlet or Doublet

Data derived from studies on derivatives of 5,6-diamino-1,3-dimethyluracil. biruni.edu.tr

Tautomerism and Conformational Analysis

Tautomerism is a key phenomenon in uracil chemistry, where the molecule can exist in different isomeric forms that differ in the position of a proton and a double bond. For this compound, the potential for amino-imino and keto-enol tautomerism exists, significantly influencing its chemical and physical properties.

Computational studies on related molecules, such as 6-amino-5-formyluracil and its N-methylated derivatives, have been performed to identify the most stable tautomers in different conditions. researchgate.net These studies calculate the relative stabilities of all potential tautomers, considering entropy effects, to determine the most representative form at a given pH. researchgate.net For 6-amino-5-formyluracil derivatives, the amino-formyl-keto tautomer with a strong imino character was found to be the most stable form in the aqueous phase. researchgate.net While the formyl group is not present in this compound, these findings highlight the importance of the substituent at position 5 in determining tautomeric preference.

In a study on novel pteridinetrione derivatives synthesized from 1-methyl-5,6-diaminouracil, it was determined that the final products exist as a mixture of two tautomeric forms (ketone and enol) in a DMSO solution. researchgate.net This equilibrium demonstrates that the structure and electronic nature of fused rings and substituents play a critical role in the tautomeric balance. researchgate.net

The equilibrium between different tautomers is highly sensitive to both the nature of substituents on the pyrimidine ring and the polarity of the solvent. nih.gov

Substituent Effects: The electronic properties of substituents (electron-donating or electron-withdrawing) can alter the relative stability of tautomers. For pteridinetrione derivatives of 1-methyl-5,6-diaminouracil, it was observed that electron-donating groups on an attached aryl ring shifted the tautomeric equilibrium toward the ketone form, whereas electron-withdrawing groups favored the enol form. researchgate.net This is because substituents can modify the electron delocalization within the heterocyclic system, stabilizing one tautomer over another.

Solvent Effects: The polarity of the solvent plays a crucial role in tautomeric equilibria. nih.gov Polar solvents can stabilize more polar tautomers through dipole-dipole interactions or hydrogen bonding. Computational studies using the Polarizable Continuum Model (PCM) have shown that increasing solvent polarity can enhance the electron-donating or electron-accepting properties of substituents, which in turn influences tautomeric preference. nih.govmdpi.com For substituted purines, it has been demonstrated that solvation enhances the effect of certain groups, and for some systems, a mixture of tautomers may coexist in polar solutions like water. nih.gov Similarly, for 6-amino-5-formyluracil derivatives, the effect of the medium on tautomerization energies is a critical factor in evaluating molecular stability. researchgate.net

Understanding the protonation sites of this compound is essential for predicting its behavior in biological systems and its reactivity in chemical synthesis. The molecule contains several potential protonation sites: the two ring nitrogen atoms (N3), the two exocyclic amino groups (at C5 and C6), and the two carbonyl oxygen atoms (at C2 and C4).

Computational studies on the related 6-amino-5-formyluracil derivatives have systematically analyzed the basicity of various potential protonation sites. researchgate.net The results for these compounds indicated that the order of basicity in the aqueous phase was N9 > (N3 > N1) > (O8 > O4 > O2), where N9 corresponds to the amino group at position 6. researchgate.net This suggests that the exocyclic amino groups are generally more basic than the ring nitrogens and carbonyl oxygens. The introduction of a methyl group at the N1 position in this compound blocks that site from protonation, leaving N3, the carbonyl oxygens, and the two amino groups as the primary candidates. The relative basicity of the C5-NH₂ and C6-NH₂ groups will be influenced by the electronic interplay within the diaminopyrimidine system. The increased water solubility of some related tricyclic purine (B94841) derivatives is attributed to the presence of a basic nitrogen atom that undergoes protonation at physiological pH. nih.gov

Advanced Applications and Biological Relevance of 5,6 Diamino 1 Methyluracil Derivatives

Precursors in Nucleic Acid Analog Synthesis

5,6-Diamino-1-methyluracil is a recognized pyrimidine (B1678525) derivative that functions as a key intermediate in the synthesis of various nucleic acid analogs. chemimpex.com These analogs are fundamental tools in the fields of genetics and molecular biology. chemimpex.com

The compound is widely utilized in biochemical research focused on nucleic acid metabolism, offering insights into the complex processes of DNA and RNA synthesis. chemimpex.com Its structural similarity to natural nucleobases allows it to be a starting point for creating modified nucleic acids. cymitquimica.com For instance, derivatives of 5,6-diaminouracil (B14702) can be reacted with other molecules, such as ninhydrin (B49086), to produce fused heterocyclic systems like indenopteridine. scirp.orgscirp.org These resulting compounds have been shown to interact with nucleic acids, with studies demonstrating their ability to bind, chelate, and fragment DNA. scirp.orgresearchgate.net Research has also shown that new uracil (B121893) and pteridine (B1203161) derivatives synthesized from this compound exhibit a high affinity for both DNA and RNA. researchgate.net This makes the parent compound invaluable for developing probes and tools to study genetic material and its functions. chemimpex.com

Development of Therapeutic Agents

The versatile structure of this compound makes it a valuable starting material for drug discovery and development, particularly in the creation of antiviral and anticancer agents. chemimpex.comontosight.ai

This compound is a key intermediate in the synthesis of compounds with potential antiviral activity. chemimpex.comontosight.ai Uracil derivatives, in general, are known to possess a broad spectrum of biological activities, including antiviral properties. researchgate.net Research into related structures has yielded promising results. For example, a series of 6-(arylthio)uracils and related derivatives have been synthesized and screened for their in vitro activity against Herpes Simplex-1 (HSV-1) and Human Immunodeficiency Virus-1 (HIV-1). researchgate.net While many of the tested compounds were inactive, some derivatives showed marginal activity against both HSV-1 and HIV-1, highlighting the potential of the uracil scaffold in developing new antiviral therapies. researchgate.net Further research has focused on creating 1-aromatic methyl-substituted 3-(3,5-dimethylbenzyl)uracil (B1244923) derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. nih.gov

The development of anticancer agents is a significant application of this compound and its derivatives. chemimpex.comontosight.ai Its structural similarity to nucleobases makes it a candidate for investigation as an antimetabolite in cancer therapy. cymitquimica.com Fused pyrimidines derived from diaminouracils are a common source for the development of new potential therapeutic agents, including antifolate anticancer drugs like 5-Fluorouracil and Methotrexate. scirp.orgscirp.orgresearchgate.net

Detailed research has demonstrated the cytotoxic effects of various uracil derivatives against human cancer cell lines. In one study, novel 6‐amino‐5‐salicylidene uracils were synthesized from 5,6‐diamino‐1,3‐dimethyluracil and tested against prostate (PC-3), lung (A549), and neuroblastoma (SHSY-5Y) cancer cell lines. researchgate.net The analysis revealed that compounds with electron-donating groups on the aromatic ring generally exhibited moderate to good activity. researchgate.net Another study focused on designing thiazolidinone/uracil derivatives to target specific cancer-related proteins like EGFR and BRAFV600E, with some compounds showing potent antiproliferative activity. nih.gov

Table 1: In Vitro Cytotoxic Activity of Selected Uracil Derivatives This table is interactive. You can sort and filter the data.

Compound Class Target Cell Line Key Findings Reference
6-amino-5-salicylidene uracils PC-3 (Prostate), A549 (Lung), SHSY-5Y (Neuroblastoma) Derivatives with electron-donating substituents showed moderate to good cytotoxic activity. researchgate.net
Thiazolidinone/uracil hybrids Various Cancer Cell Lines Compounds 3c, 5b, 5c, 5h, 5i, and 5j were the most potent, with GI50 values from 1.10 µM to 1.80 µM. nih.gov
Thiazolidinone/uracil hybrid (5b) EGFR and BRAFV600E Showed potent dual inhibitory activity with IC50 values of 91 nM (EGFR) and 93 nM (BRAFV600E). nih.gov

This compound has shown potential for enhancing the efficacy of therapeutic agents by acting as a metabolic precursor. chemimpex.com Its ability to modulate biological pathways can lead to better treatment outcomes in various diseases. chemimpex.com A key example of this is in the development of antifolate drugs. These drugs function by competing with natural substrates, such as folic acid, for the active site on enzymes like dihydrofolate reductase (DHFR). scirp.orgresearchgate.net By inhibiting DHFR, these agents disrupt the synthesis of purines and pyrimidines, which are essential for DNA replication, thereby halting the proliferation of rapidly dividing cancer cells. scirp.orgscirp.org The synthesis of aminopterin (B17811) analogues, which are potent anticancer agents, from uracil precursors demonstrates this principle of pathway modulation. nih.gov

Ligand Design for Receptor Interactions

The chemical scaffold of this compound is also employed in the design of specific ligands that interact with biological receptors. For example, it is used to prepare inhibitors of the tyrosine kinase erythropoietin-producing hepatocellular carcinoma receptor B4 (EphB4), which is implicated in cancer. chemicalbook.com

Furthermore, the closely related compound 5,6-diamino-1,3-dimethyluracil (B14760) has been used as a starting material to synthesize novel uracil-appended benzylic amines. biruni.edu.tr These derivatives were evaluated as inhibitors for enzymes associated with global disorders like Alzheimer's disease. The study found that the synthesized compounds exhibited potent inhibition against acetylcholinesterase (AChE) and human carbonic anhydrase (hCA I and II) isoenzymes. biruni.edu.tr Molecular docking simulations were used to understand the binding interactions between these ligands and the active sites of the target enzymes. biruni.edu.tr Similarly, diaminouracil derivatives have been used to synthesize xanthine (B1682287) analogues that act as potent and selective antagonists for adenosine (B11128) receptors (A2A and A3), which are important drug targets. nih.govresearchgate.net

Table 2: Enzyme and Receptor Inhibition by Uracil Derivatives This table is interactive. You can sort and filter the data.

Derivative Class Target Inhibition Results (Ki values) Reference
Uracil-appended benzylic amines Acetylcholinesterase (AChE) 2.28 nM to 5.25 nM biruni.edu.tr
Uracil-appended benzylic amines Human Carbonic Anhydrase I (hCA I) 36.10 nM to 110.31 nM biruni.edu.tr
Uracil-appended benzylic amines Human Carbonic Anhydrase II (hCA II) 16.33 nM to 72.03 nM biruni.edu.tr
Imidazo[2,1-i]purin-5-one derivative (R-24) Human A3 Adenosine Receptor 2.3 nM nih.gov

Adenosine Receptor Antagonists and Related Xanthine Analogs

This compound serves as a crucial intermediate in the synthesis of a variety of xanthine analogs, which are well-established as potent antagonists of adenosine receptors (A₁, A₂A, A₂B, and A₃). The Traube's synthesis method is a classic and widely used approach for preparing xanthine derivatives, which involves the creation of 5,6-diaminouracil from urea (B33335) or its derivatives. semanticscholar.org This process typically includes nitrosation of a 6-aminouracil (B15529) derivative, followed by reduction to yield the 5,6-diaminouracil. semanticscholar.org This intermediate can then be cyclized with various reagents to form the xanthine scaffold.

The strategic importance of 5,6-diaminouracil derivatives is highlighted in their use to create targeted adenosine receptor antagonists. For instance, reacting 5,6-diamino-1,3-dimethyluracil with specific carboxylic acids or aldehydes leads to the formation of 8-substituted xanthines. semanticscholar.orgfrontiersin.org These substitutions at the 8-position are critical for modulating the potency and selectivity of the resulting compounds for the different adenosine receptor subtypes. nih.gov

Research has shown that while xanthines with substituents at the 7-position are generally less potent, those with 8-phenyl substituents exhibit a marked increase in antagonist activity at both A₁ and A₂ receptors. nih.gov For example, 1,3-dipropyl-8-(2-amino-4-chlorophenyl)xanthine (B1212481) has been identified as a highly potent and selective A₁ antagonist. nih.gov Furthermore, tricyclic imidazo[2,1-i]purinones, which are derived from xanthines, have been developed to enhance water solubility and have shown high affinity and selectivity for A₂A or A₃ adenosine receptors. nih.gov The synthesis of these complex molecules often starts with a 1-substituted uracil derivative, which is converted to a 5,6-diaminouracil before further cyclization and modification. researchgate.net

The versatility of 5,6-diaminouracil derivatives allows for the creation of a diverse library of xanthine analogs with varying affinities for adenosine receptor subtypes, making them invaluable tools in pharmaceutical research. sigmaaldrich.comlookchem.com

Table 1: Examples of Xanthine Derivatives Synthesized from 5,6-Diaminouracil Precursors and their Adenosine Receptor Antagonist Activity

Derivative Name Precursor Target Receptor(s) Potency/Selectivity Reference(s)
1,3-Diethyl-8-phenylxanthine 5,6-Diamino-1,3-diethyluracil A₂ Potent A₂ antagonist (Ki 0.2 µmol/l) nih.gov
1,3-Dipropyl-8-(2-amino-4-chlorophenyl)xanthine (PACPX) 5,6-Diamino-1,3-dipropyluracil A₁ Highly potent and selective A₁ antagonist (Ki 0.3 to 8.6 nmol/l) nih.gov
(S)-1,4-Dimethyl-8-ethyl-2-styrylimidazo[2,1-i]purinone (S-25) Xanthine derivative (from uracil precursor) A₂A Selective for A₂A receptors (Ki value of 424 nM) nih.gov
(R)-4-Methyl-8-ethyl-2-phenyl-imidazo[2,1-i]purin-5-one (R-24) Xanthine derivative (from uracil precursor) A₃ Highly potent and selective A₃ antagonist (Ki value of 2.3 nM) nih.gov

Tyrosine Kinase Inhibitors

Derivatives of 5,6-diaminouracil have emerged as scaffolds in the development of tyrosine kinase inhibitors, which are a critical class of targeted cancer therapeutics. One notable application is in the preparation of inhibitors for the erythropoietin-producing hepatocellular carcinoma receptor B4 (EphB4), a tyrosine kinase implicated in cancer development. chemicalbook.com

Furthermore, the structural relative, 2,5-diaminopyrimidine (B1361531), which shares a core feature with 5,6-diaminouracil, has been utilized to develop potent inhibitors of Bruton's tyrosine kinase (BTK). frontiersin.org BTK is a key component of the B-cell receptor signaling pathway and is a validated target in various B-cell malignancies. d-nb.infomdpi.comnih.gov The development of second-generation BTK inhibitors aims to improve upon the selectivity and overcome resistance mechanisms observed with first-generation drugs like ibrutinib. d-nb.info While not a direct derivative, the successful use of the 2,5-diaminopyrimidine scaffold in BTK inhibitors suggests the potential of related diaminopyrimidine structures, such as this compound, in this area of drug discovery. frontiersin.org

Interactions with Nucleic Acids

DNA Binding, Chelation, and Fragmentation Studies

The structural similarity of 5,6-diaminouracil derivatives to endogenous nucleic acid bases makes them prime candidates for investigating DNA interactions. Research has focused on synthesizing fused uracil derivatives and studying their ability to bind to, chelate, and even cleave DNA. researchgate.netscirp.org

In one study, novel indenopteridine derivatives were synthesized by reacting 5,6-diaminouracil with ninhydrin. researchgate.netscirp.org These newly synthesized compounds were found to interact with DNA, causing binding, chelation, and fragmentation. researchgate.netscirp.org The mode of interaction is often studied using techniques such as agarose (B213101) gel electrophoresis, which can reveal the extent of DNA binding and any fragmentation that occurs. researchgate.net

The binding affinity of these compounds to DNA is influenced by their structural features. For example, the presence of certain functional groups can enhance the interaction with the DNA molecule. mdpi.com It has been noted that some uracil derivatives can form strong hydrogen bonds and exhibit diverse functionalities that are conducive to DNA binding. researchgate.net The study of such interactions is crucial as it can inform the design of new therapeutic agents that target DNA. nih.gov The ability of these compounds to induce DNA fragmentation also points to their potential as cytotoxic agents for cancer therapy. researchgate.netscirp.org

Table 2: DNA Interaction of Fused Uracil Derivatives from 5,6-Diaminouracil

Derivative Class Synthetic Precursor Observed DNA Interaction Method of Study Reference(s)
Indenopteridines 5,6-Diaminouracil and ninhydrin Binding, chelation, and fragmentation Agarose gel electrophoresis researchgate.netscirp.org
Pteridine derivatives This compound and 2-oxopentanedioic acid High affinity for nucleic acids Nucleic acid binding assay researchgate.net

Potential in Metabolic Pathway Research

Role as a Metabolic Precursor

This compound is recognized for its role as a metabolic precursor in various biological pathways. chemimpex.com Its structure allows it to be transformed into other biologically active molecules, thereby influencing cellular processes. One of the well-documented examples is its involvement in the metabolism of theobromine (B1682246).

In the liver, theobromine (3,7-dimethylxanthine) is metabolized by cytochrome P450 enzymes. nih.govresearchgate.netresearchgate.net This process can lead to the formation of 3,7-dimethyluric acid. nih.govtandfonline.com An alternative pathway involves a diaminouracil derivative, specifically 6-amino-5-(N-methylformylamino)-1-methyluracil (a derivative of this compound), which is formed from an oxidized intermediate of theobromine. nih.govtandfonline.com The formation of this diaminouracil metabolite is influenced by the presence of cellular thiols like glutathione (B108866) (GSH). nih.govtandfonline.com This highlights the role of this compound derivatives as key intermediates in xenobiotic metabolism.

Beyond its role in theobromine metabolism, this compound is a versatile precursor in the synthesis of various therapeutic agents, including antiviral and anticancer drugs. chemimpex.comontosight.ai

Applications in Biochemical Pathway Elucidation

The involvement of this compound and its derivatives in metabolic processes makes them useful tools for elucidating complex biochemical pathways. By studying the formation and further metabolism of these compounds, researchers can gain insights into the function of specific enzymes and the influence of various cellular factors.

The investigation into theobromine metabolism provides a clear example. The observation that the ratio of the diaminouracil metabolite to 3,7-dimethyluric acid changes with glutathione concentration helped to elucidate the role of cytochrome P-450 and cellular thiols in this metabolic pathway. nih.govtandfonline.com It was hypothesized that a common oxidized intermediate of theobromine can be either further oxidized to 3,7-dimethyluric acid or reduced in the presence of thiols to form the diaminouracil derivative. nih.govtandfonline.com

Furthermore, due to its structural similarity to natural nucleobases, this compound is utilized in research on nucleic acid metabolism, providing insights into DNA and RNA synthesis. chemimpex.comcymitquimica.com Its derivatives can also be used to probe the active sites of enzymes involved in pyrimidine metabolism. biruni.edu.tr The development of diagnostic tools is another area where this compound plays a role, aiding in the early detection of diseases. chemimpex.com

Analytical and Characterization Techniques for 5,6 Diamino 1 Methyluracil

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for separating 5,6-Diamino-1-methyluracil from impurities and reaction byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. It is routinely used in synthesis and quality control to verify the successful conversion of reactants and to quantify the purity of the final product. For instance, purity levels of ≥98% are commonly confirmed using HPLC. chemimpex.com In synthetic processes, HPLC is employed to monitor reaction progress, with analyses showing high conversion (99.6%) and selectivity (98.3%), leading to a final product with a purity of 99.4% by volume. chemicalbook.com

For related uracil (B121893) compounds, reverse-phase (RP) HPLC methods have been developed using columns like the Newcrom R1. sielc.comsielc.com These methods often utilize a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comsielc.com

HPLC Purity Analysis of this compound

Parameter Value Reference
Standard Purity ≥ 98% chemimpex.com
Synthesis Selectivity 98.3% chemicalbook.com
Final Product Purity 99.4% chemicalbook.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hybrid technique is invaluable for identifying and quantifying uracil derivatives in complex matrices. LC-MS/MS, a tandem approach, is frequently used for the analysis of uracil and its analogues in biological samples like human plasma and serum. windows.netwindows.netnih.govphenomenex.com

Methodologies for related compounds often employ columns such as the Atlantis dC18 or Kinetex PS C18. windows.netnih.gov The mobile phases typically consist of aqueous solutions with modifiers like ammonium (B1175870) acetate (B1210297) and formic acid, mixed with organic solvents such as methanol. nih.gov These established methods provide a framework for the sensitive and selective analysis of this compound.

Exemplary LC-MS Conditions for Uracil Analogues

Parameter Description Reference
Column Atlantis dC18 nih.gov
Mobile Phase 1.0 mM ammonium acetate, 0.5 mM formic acid, 3.3% methanol nih.gov
Detection Multiple reaction monitoring (MRM) with positive ionization nih.gov
Sample Preparation Liquid-liquid extraction with ethyl acetate-2-propanol nih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically under 3 µm) to achieve faster analysis times and greater resolution. Methods developed for HPLC analysis of uracil derivatives are often scalable to UPLC applications. sielc.comsielc.com UPLC is particularly advantageous for high-throughput screening and for the analysis of complex mixtures, such as those found in cell culture media containing various nucleoside pyrimidines. lcms.cz

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. The molecular weight of the anhydrous compound is 156.15 g/mol . chemimpex.com

In mass spectrometry, the molecule is ionized and then fragmented. The resulting pattern of fragment ions serves as a molecular fingerprint. Common fragmentation techniques include collision-induced dissociation (CID), where ions collide with neutral gas molecules. nih.gov For amine-containing compounds like this compound, a predominant fragmentation mode is α-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. miamioh.edu Analysis of the fragmentation patterns of related molecules, such as 5,6-Diamino-1,3-dimethyluracil (B14760), provides insight into the expected fragmentation pathways. nist.gov

X-ray Crystallography for Solid-State Structure Determination

Studies on related compounds, such as 6-methyluracil, have used X-ray diffraction to identify and characterize different polymorphic forms, which are distinct crystalline structures of the same compound. nih.govacs.org These studies confirm the diketo tautomeric form of the uracil ring and reveal how molecules pack together through intermolecular interactions like hydrogen bonding. nih.govacs.org Applying this technique to this compound would yield a detailed solid-state structure, confirming its molecular geometry and identifying its crystal packing arrangement.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, this involves quantifying the percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). The experimentally determined percentages are then compared against the theoretical values calculated from the molecular formula, C₅H₈N₄O₂, to verify the compound's elemental composition and purity.

Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass (amu) Count Total Mass (amu) Percentage (%)
Carbon C 12.011 5 60.055 38.48%
Hydrogen H 1.008 8 8.064 5.17%
Nitrogen N 14.007 4 56.028 35.89%
Oxygen O 15.999 2 31.998 20.49%
Total 156.145 100.00%

Future Directions and Interdisciplinary Research Opportunities

Integration with Drug Discovery and Development Platforms

5,6-Diamino-1-methyluracil serves as a crucial building block in the synthesis of a wide array of therapeutic agents. chemimpex.com Its unique chemical structure makes it a valuable intermediate for creating nucleic acid analogs, which are fundamental in the development of antiviral and anticancer drugs. chemimpex.com Researchers utilize this compound to construct more complex molecules with specific biological targets, thereby enhancing the efficacy of potential treatments. chemimpex.com The versatility of this compound allows for its integration into various drug discovery platforms, facilitating the exploration of new therapeutic interventions. chemimpex.com

The compound is particularly significant in the synthesis of xanthine (B1682287) derivatives, which are known for their potent and selective antagonist activity at adenosine (B11128) receptors. These receptors are implicated in a variety of physiological processes, and their modulation is a key strategy in treating conditions such as Parkinson's disease. For instance, the precursor to the A2A adenosine receptor antagonist istradefylline, an anti-Parkinson drug, can be synthesized from 5,6-diaminouracil (B14702) derivatives. frontiersin.org

Drug Target ClassTherapeutic AreaRole of this compound
Tyrosine KinaseCancerUsed to prepare inhibitors of the EphB4 receptor. chemicalbook.com
Adenosine ReceptorsNeurological DisordersPrecursor for the synthesis of antagonists like istradefylline. frontiersin.org
Viral EnzymesInfectious DiseasesIntermediate in the synthesis of antiviral agents. chemimpex.com

Advanced Material Science Applications

In the realm of material science, this compound and its derivatives are being explored for the creation of novel materials with unique properties. chemimpex.com Its structural features, including the presence of multiple amino groups and a pyrimidine (B1678525) ring, make it a candidate for the development of polymers and other materials with specific functionalities. Research in this area is focused on harnessing its chemical reactivity to produce materials with applications in various industrial sectors. chemimpex.com

One notable application is the use of its derivative, 5,6-diamino-1,3-dimethyluracil (B14760) (DDU), as a nontoxic thermal stabilizer for poly(vinyl chloride) (PVC). researchgate.net This highlights the potential for uracil (B121893) derivatives to improve the processability and thermal stability of widely used polymers. researchgate.net

Exploration of Novel Biological Activities

Beyond its role as a synthetic intermediate, this compound itself exhibits intriguing biological properties. It has demonstrated antiradical activity, suggesting a potential role in mitigating oxidative stress. biosynth.com The compound is also utilized in biochemical research to study nucleic acid metabolism, providing insights into the fundamental processes of DNA and RNA synthesis. chemimpex.com

Furthermore, derivatives of this compound have been investigated for a range of biological effects. For example, novel xanthine and imidazolone derivatives synthesized from 5,6-diaminouracils have shown promising antifungal and antibacterial activities. nih.gov Specifically, certain derivatives displayed high activity against Escherichia coli. nih.gov This opens avenues for the development of new antimicrobial agents based on the this compound scaffold.

Synergistic Research with Computational Biology and Bioinformatics

The study of this compound and its derivatives is increasingly benefiting from the integration of computational biology and bioinformatics. In silico prediction tools are being employed to forecast the biological activities of newly synthesized compounds, helping to prioritize experimental efforts. nih.govmdpi.com Molecular docking studies, for instance, can predict the binding affinities of these molecules to specific protein targets, providing a rational basis for drug design. mdpi.com

Computational methods are also used to investigate the structural and electronic properties of these compounds, which can help in understanding their reactivity and potential applications in material science. Quantum chemical calculations, for example, have been used to analyze the thermal stabilization mechanism of uracil derivatives in PVC. researchgate.net This synergy between experimental synthesis and computational analysis accelerates the discovery and development of new applications for this compound.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 5,6-Diamino-1-methyluracil critical for experimental design?

  • Answer: The compound has a molecular formula of C₅H₈N₄O₂, a melting point of 270°C, and a density of 1.4 g/cm³ . Its low water solubility (LogP = -3.29) suggests limited polar solvent compatibility, necessitating the use of dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dissolution in biological assays. The yellow crystalline form and refractive index (1.582) are essential for spectroscopic identification . These properties inform solvent selection, reaction conditions, and stability protocols.

Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?

  • Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm hydrogen/carbon environments, particularly the amino and methyl groups.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify the molecular ion peak (exact mass = 156.0647 Da) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Identify functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹, carbonyl peaks near 1700 cm⁻¹).
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95% recommended for reproducible results) .

Q. What are the optimal storage conditions for this compound to ensure stability?

  • Answer: Store at room temperature in a tightly sealed, light-resistant container under anhydrous conditions. Desiccation (e.g., silica gel packs) prevents hydrolysis of the amino groups, which can alter reactivity . For long-term stability (>6 months), consider inert gas purging (argon/nitrogen) to minimize oxidation.

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

  • Answer:

  • Controlled pH Studies: Conduct stability assays in buffered solutions (pH 2–12) at 25°C and 37°C, monitoring degradation via HPLC at timed intervals.
  • Kinetic Analysis: Calculate degradation rate constants (k) and half-life (t₁/₂) to identify pH-dependent instability thresholds.
  • Structural Elucidation: Use LC-MS to characterize degradation products (e.g., deamination or ring-opening derivatives).
  • Statistical Validation: Apply ANOVA or regression models to distinguish experimental noise from pH-specific trends .

Q. What synthetic strategies improve the yield of this compound in multi-step reactions?

  • Answer:

  • Precursor Optimization: Use 1-methyluracil as a starting material, introducing amino groups via nitration followed by catalytic hydrogenation (Pd/C, H₂).
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance intermediate solubility.
  • Temperature Control: Maintain <50°C during nitration to avoid side reactions.
  • Purification: Recrystallization from ethanol/water mixtures improves purity (>98%) .

Q. How does this compound interact with thymidylate synthase in computational docking studies?

  • Answer:

  • Molecular Docking: Use software (AutoDock Vina, Schrödinger) to model interactions between the compound’s amino groups and the enzyme’s active site (e.g., hydrogen bonding with Asp218).
  • Molecular Dynamics (MD) Simulations: Simulate binding stability over 100 ns to assess conformational changes.
  • Free Energy Calculations: Apply MM-PBSA/GBSA to quantify binding affinity (ΔG). Compare results with experimental IC₅₀ values from enzyme inhibition assays.

Q. What role does this compound play in modulating RNA or DNA structure?

  • Answer:

  • Base Pairing Studies: Use UV melting curves and circular dichroism (CD) to analyze duplex stability when incorporated into oligonucleotides.
  • Enzymatic Assays: Test resistance to nucleases (e.g., DNase I) compared to unmodified nucleic acids.
  • Thermodynamic Profiling: Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy changes with complementary strands.

Methodological Notes

  • Purity Standards: High-purity grades (>99%) are critical for kinetic studies to avoid side reactions. Verify via HPLC with a C18 column (acetonitrile/water gradient) .
  • Safety Protocols: While the compound is non-hazardous per SDS data , use standard lab PPE (gloves, goggles) due to potential irritant properties of uracil derivatives.
  • Data Reproducibility: Document solvent lot numbers, humidity, and temperature rigorously, as amino-group reactivity is moisture-sensitive .

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5,6-Diamino-1-methyluracil

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